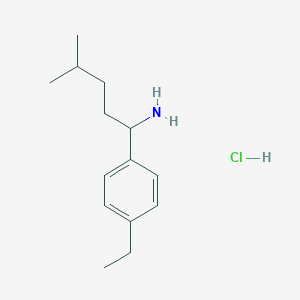

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride

Overview

Description

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a pentan-1-amine structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility in various solvents.

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 4-methylpentan-1-amine.

Condensation Reaction: The initial step involves a condensation reaction between 4-ethylbenzaldehyde and 4-methylpentan-1-amine in the presence of a suitable catalyst, such as an acid or base.

Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form the corresponding amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.

Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides, forming N-alkyl or N-acyl derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed in the presence of a base, yielding the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride can be compared with other similar compounds, such as:

1-(4-Methylphenyl)-4-methylpentan-1-amine hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

1-(4-Ethylphenyl)-4-ethylpentan-1-amine hydrochloride: This compound has an additional ethyl group on the pentan-1-amine structure.

1-(4-Ethylphenyl)-4-methylhexan-1-amine hydrochloride: This compound has a longer carbon chain in the amine structure.

The uniqueness of this compound lies in its specific structural features, which influence its chemical reactivity and biological activity.

Biological Activity

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride, commonly referred to as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of substances that are often investigated for their stimulant properties and effects on neurotransmitter systems.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H25N·HCl

- Molecular Weight : 255.84 g/mol

This compound features an ethyl group attached to a phenyl ring, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in relation to the central nervous system (CNS). Its activity is primarily attributed to its influence on neurotransmitter release and receptor modulation.

The compound is believed to act as a monoamine releasing agent, particularly affecting dopamine and norepinephrine levels in the brain. This action can lead to enhanced mood and increased energy levels, making it a subject of interest in studies related to mood disorders and attention deficit hyperactivity disorder (ADHD).

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate the activity of various neurotransmitter systems. For example, it has been shown to increase the release of dopamine in neuronal cultures, which may contribute to its stimulant effects.

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Neuronal cultures | Increased dopamine release observed. | |

| Enzyme assays | Inhibition of monoamine oxidase (MAO) activity. |

In Vivo Studies

Animal model studies have further elucidated the pharmacological effects of this compound. In rodent models, administration of this compound resulted in increased locomotor activity and reduced depressive-like behaviors.

| Study Reference | Model Used | Observations |

|---|---|---|

| Rodent model | Enhanced locomotion; reduced immobility in forced swim test. |

Case Studies

Case studies involving individuals using this compound have reported varied effects, with some users experiencing increased alertness and focus, while others have reported side effects such as anxiety and restlessness. These anecdotal reports highlight the need for controlled clinical trials to better understand the therapeutic potential and safety profile of this compound.

Safety and Toxicology

While the biological activity is promising, safety assessments indicate potential risks associated with its use. Adverse effects reported include cardiovascular strain and neurotoxicity at higher doses.

| Toxicological Assessment | Findings |

|---|---|

| Acute toxicity studies | Indicated potential for cardiovascular effects at high doses. |

| Chronic exposure studies | Suggested risks of neurotoxicity with prolonged use. |

Properties

IUPAC Name |

1-(4-ethylphenyl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-4-12-6-8-13(9-7-12)14(15)10-5-11(2)3;/h6-9,11,14H,4-5,10,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBNHFOEUPRCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CCC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.